Tedizolidphosphat-Dimer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tedizolid phosphate dimer is a next-generation oxazolidinone antibiotic. It is a prodrug that is converted in vivo to its active form, tedizolid, which is effective against a variety of Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus species . This compound has shown significant potency advantages over linezolid, another oxazolidinone antibiotic, particularly against microorganisms with reduced susceptibility to linezolid .

Wissenschaftliche Forschungsanwendungen

Tedizolid phosphate dimer has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of oxazolidinones.

Medicine: Used in the treatment of acute bacterial skin and skin structure infections.

Industry: Employed in the development of new antibiotics and in the study of drug resistance mechanisms.

Wirkmechanismus

Target of Action

Tedizolid phosphate dimer primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, which is vital for bacterial growth and survival .

Mode of Action

Tedizolid inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome . This interaction disrupts the formation of a functional 70S initiation complex, which is an essential component of the translation process in bacteria . As a result, the bacterial cells are unable to synthesize proteins, leading to inhibition of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by tedizolid is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, tedizolid interferes with the translation process, preventing the assembly of amino acids into protein chains . This disruption in protein synthesis affects various downstream cellular processes, ultimately leading to bacterial cell death .

Pharmacokinetics

Tedizolid displays linear pharmacokinetics with good tissue penetration . It is administered as a phosphate prodrug that is converted to tedizolid, the active moiety . Prior to excretion, the majority of tedizolid is converted to an inactive sulphate conjugate in the liver . This conversion is unlikely to involve the action of cytochrome P450-family enzymes . Tedizolid has an apparent oral clearance of 6.9 ± 1.7 L/hr for a single dose and 8.4 ± 2.1 L/hr at steady-state .

Result of Action

The primary result of tedizolid’s action is the inhibition of bacterial growth . By disrupting protein synthesis, tedizolid prevents bacteria from producing essential proteins, leading to inhibition of bacterial growth and eventual bacterial cell death . Tedizolid is proven to be effective in the treatment of certain Gram-positive bacterial infections .

Action Environment

The efficacy and stability of tedizolid can be influenced by various environmental factors. For instance, the presence of granulocytes can augment its antibacterial effect .

Biochemische Analyse

Biochemical Properties

Tedizolid Phosphate Dimer plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex for protein synthesis . This interaction disrupts the translation process, leading to the inhibition of bacterial growth. Tedizolid Phosphate Dimer has shown high potency against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

Cellular Effects

Tedizolid Phosphate Dimer affects various types of cells and cellular processes. It has been observed to influence cell function by inhibiting protein synthesis, which is essential for bacterial growth and replication . This inhibition leads to a decrease in bacterial cell viability and proliferation. Additionally, Tedizolid Phosphate Dimer has been shown to impact cell signaling pathways and gene expression by disrupting the translation process . This disruption can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of Tedizolid Phosphate Dimer involves its binding to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome . This binding prevents the formation of the initiation complex for protein synthesis, thereby inhibiting the translation process. Tedizolid Phosphate Dimer exerts its effects by blocking the peptidyl transferase center, which is essential for peptide bond formation during protein synthesis . This inhibition leads to the suppression of bacterial growth and replication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tedizolid Phosphate Dimer have been observed to change over time. The compound has shown stability and sustained activity over extended periods . Studies have demonstrated that Tedizolid Phosphate Dimer maintains its antibacterial activity for up to 24 hours in in vitro models . Additionally, long-term studies have indicated that Tedizolid Phosphate Dimer does not degrade rapidly and retains its efficacy over time .

Dosage Effects in Animal Models

The effects of Tedizolid Phosphate Dimer vary with different dosages in animal models. Studies have shown that higher doses of Tedizolid Phosphate Dimer result in increased antibacterial activity . At very high doses, toxic or adverse effects have been observed, including hematological side effects such as thrombocytopenia . It is important to determine the optimal dosage to balance efficacy and safety in animal models.

Metabolic Pathways

Tedizolid Phosphate Dimer is involved in metabolic pathways that include its conversion to the active form, tedizolid, by phosphatases in vivo . The active form is then metabolized primarily in the liver, where it undergoes conjugation to form an inactive sulphate conjugate . This metabolic pathway ensures the elimination of the compound from the body while maintaining its antibacterial activity during treatment.

Transport and Distribution

Tedizolid Phosphate Dimer is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It has been shown to penetrate tissues effectively, including skin and pulmonary tissues . The compound’s high tissue penetration is attributed to its ability to bind to plasma proteins and its favorable pharmacokinetic profile . This distribution ensures that Tedizolid Phosphate Dimer reaches the site of infection and exerts its antibacterial effects.

Subcellular Localization

The subcellular localization of Tedizolid Phosphate Dimer is primarily within the bacterial ribosome, where it binds to the 23S ribosomal RNA of the 50S subunit . This localization is crucial for its activity, as it allows the compound to inhibit protein synthesis effectively. Additionally, Tedizolid Phosphate Dimer may undergo post-translational modifications that enhance its targeting to specific cellular compartments . These modifications ensure that the compound reaches its site of action and exerts its antibacterial effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tedizolid phosphate dimer is synthesized through a series of chemical reactions involving the formation of the oxazolidinone ring and the attachment of the phosphate group. The synthesis typically involves the following steps:

- Formation of the oxazolidinone core.

- Introduction of the phosphate group to form the prodrug .

Industrial Production Methods: Industrial production of tedizolid phosphate dimer involves large-scale chemical synthesis under controlled conditions. The process includes:

- Use of high-purity reagents.

- Optimization of reaction conditions to maximize yield and purity.

- Implementation of purification techniques such as crystallization and chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Tedizolid phosphate dimer undergoes several types of chemical reactions, including:

Hydrolysis: The phosphate group is hydrolyzed in vivo to release the active form, tedizolid.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in the presence of water and enzymes in the body.

Oxidation and Reduction: May involve reagents such as hydrogen peroxide or reducing agents like sodium borohydride under controlled laboratory conditions.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Daptomycin: A lipopeptide antibiotic with a different mechanism of action but used for similar types of infections.

Uniqueness of Tedizolid Phosphate Dimer:

Higher Potency: Tedizolid phosphate dimer is more potent than linezolid against Gram-positive bacteria, including resistant strains.

Favorable Pharmacokinetics: It has a longer half-life and better tissue penetration, allowing for once-daily dosing.

Reduced Adverse Effects: Lower total drug exposure reduces the risk of adverse effects such as thrombocytopenia.

Tedizolid phosphate dimer represents a significant advancement in the treatment of resistant bacterial infections, offering improved efficacy and safety profiles compared to other antibiotics in its class.

Eigenschaften

CAS-Nummer |

1220910-90-6 |

|---|---|

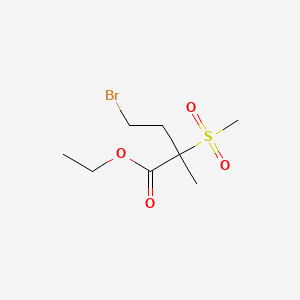

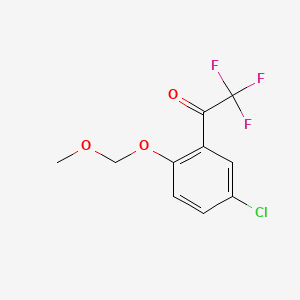

Molekularformel |

C34H30F2N12O11P2 |

Molekulargewicht |

882.631 |

IUPAC-Name |

[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methoxy-hydroxyphosphoryl] [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C34H30F2N12O11P2/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(57-33(47)49)17-55-60(51,52)59-61(53,54)56-18-24-16-48(34(50)58-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)(H,53,54)/t23-,24-/m1/s1 |

InChI-Schlüssel |

DBBJYEOIIWGIRZ-DNQXCXABSA-N |

SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |

Synonyme |

P,P’-bis[[(5R)-3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]diphosphoric Acid Ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)

![6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol](/img/structure/B580056.png)

![4-[4-(2-Hydroxypropoxy)phenoxy]phenol](/img/structure/B580057.png)

![4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)

![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)

![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)